Cas no 2227689-84-9 ((2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine)

(2S)-1-(3-クロロ-4-ニトロフェニル)プロパン-2-アミンは、キラルな芳香族アミン化合物であり、光学活性を有する重要な化学中間体です。分子内にクロロ基とニトロ基という電子求引性基を有しており、求核置換反応や還元反応などの有機合成反応において高い反応性を示します。特に、(2S)配置の立体特異性により、医薬品や機能性材料の合成において立体選択的な反応が可能です。本化合物は高い純度と安定性を備えており、創薬研究や精密有機合成における中間体として有用です。ニトロ基の変換やアミン部位の修飾を通じて、多様な誘導体合成への応用が期待されます。

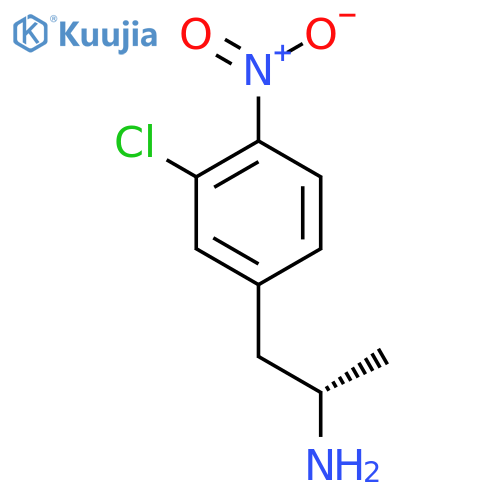

2227689-84-9 structure

商品名:(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2227689-84-9

- EN300-1997294

- (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine

-

- インチ: 1S/C9H11ClN2O2/c1-6(11)4-7-2-3-9(12(13)14)8(10)5-7/h2-3,5-6H,4,11H2,1H3/t6-/m0/s1

- InChIKey: PGXZKLRKTKMMRU-LURJTMIESA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C[C@H](C)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 214.0509053g/mol

- どういたいしつりょう: 214.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 71.8Ų

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1997294-10.0g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 10g |

$7866.0 | 2023-06-03 | ||

| Enamine | EN300-1997294-5g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 5g |

$5304.0 | 2023-09-16 | ||

| Enamine | EN300-1997294-2.5g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 2.5g |

$3585.0 | 2023-09-16 | ||

| Enamine | EN300-1997294-10g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 10g |

$7866.0 | 2023-09-16 | ||

| Enamine | EN300-1997294-0.1g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 0.1g |

$1610.0 | 2023-09-16 | ||

| Enamine | EN300-1997294-0.25g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 0.25g |

$1683.0 | 2023-09-16 | ||

| Enamine | EN300-1997294-1.0g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 1g |

$1829.0 | 2023-06-03 | ||

| Enamine | EN300-1997294-0.05g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 0.05g |

$1537.0 | 2023-09-16 | ||

| Enamine | EN300-1997294-5.0g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 5g |

$5304.0 | 2023-06-03 | ||

| Enamine | EN300-1997294-1g |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine |

2227689-84-9 | 1g |

$1829.0 | 2023-09-16 |

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2227689-84-9 ((2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量